molecular formula C17H13BrN4S B11496312 2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11496312
M. Wt: 385.3 g/mol
InChI Key: YKXXTZUTSWLPTP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a bromophenyl group and a fused triazolo-pyrimidine ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation conditions. This method is catalyst-free and eco-friendly, resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it can inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives, such as:

Compared to these compounds, 2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrN4S

Molecular Weight

385.3 g/mol

IUPAC Name

4-(4-bromophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H13BrN4S/c18-11-7-5-10(6-8-11)15-20-16-14-12-3-1-2-4-13(12)23-17(14)19-9-22(16)21-15/h5-9H,1-4H2

InChI Key

YKXXTZUTSWLPTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)Br

Origin of Product

United States

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